molecular formula C7H7BrFNO2S B12995942 2-Bromo-4-fluoro-6-methylbenzenesulfonamide

2-Bromo-4-fluoro-6-methylbenzenesulfonamide

Cat. No.: B12995942
M. Wt: 268.11 g/mol
InChI Key: FKDCRYPJMKXXGG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a derivative of benzenesulfonamide, featuring bromine, fluorine, and methyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-Bromo-4-fluoro-6-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-fluoro-6-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-6-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c1-4-2-5(9)3-6(8)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)

InChI Key

FKDCRYPJMKXXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)Br)F

Origin of Product

United States

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